N-(2,3-dimethylphenyl)-3-nitrobenzamide
Overview
Description
N-(2,3-dimethylphenyl)-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of a nitro group and a dimethylphenyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethylphenyl)-3-nitrobenzamide typically involves the reaction of 2,3-dimethylaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethylphenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorinating agents (e.g., chlorine gas or sulfuryl chloride).
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solution.
Major Products:
Reduction: N-(2,3-dimethylphenyl)-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Hydrolysis: 2,3-dimethylaniline and 3-nitrobenzoic acid.
Scientific Research Applications
N-(2,3-dimethylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-3-nitrobenzamide depends on its interaction with specific molecular targets. For example, if used as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and aromatic rings can participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide: This compound has a similar structure but with an additional dimethylphenyl group attached to the nitrogen atom of the amide.
N-(2,3-dimethylphenyl)-3-aminobenzamide: This is the reduced form of N-(2,3-dimethylphenyl)-3-nitrobenzamide, where the nitro group is converted to an amino group.
Uniqueness: this compound is unique due to the presence of both a nitro group and a dimethylphenyl group, which impart distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-10-5-3-8-14(11(10)2)16-15(18)12-6-4-7-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVAMVTLZSAFRCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102631-03-8 | |
Record name | 2',3'-DIMETHYL-3-NITROBENZANILIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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